molecular formula C11H16O2 B14852643 4-Ethyl-2-isopropoxyphenol

4-Ethyl-2-isopropoxyphenol

Cat. No.: B14852643
M. Wt: 180.24 g/mol
InChI Key: SOKRJYILBKTRHI-UHFFFAOYSA-N
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Description

4-Ethyl-2-(propan-2-yloxy)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-(propan-2-yloxy)phenol typically involves the alkylation of phenol derivatives. One common method is the Williamson ether synthesis, where phenol is reacted with an alkyl halide in the presence of a base. For instance, the reaction of 4-ethylphenol with isopropyl bromide in the presence of a strong base like sodium hydride can yield 4-ethyl-2-(propan-2-yloxy)phenol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(propan-2-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Ethyl-2-(propan-2-yloxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2-(propan-2-yloxy)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.

    4-Ethylphenol: Similar structure but lacks the isopropoxy group.

    2-Isopropoxyphenol: Similar structure but lacks the ethyl group.

Uniqueness

These substituents can enhance its solubility, stability, and interaction with other molecules compared to simpler phenol derivatives .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-ethyl-2-propan-2-yloxyphenol

InChI

InChI=1S/C11H16O2/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h5-8,12H,4H2,1-3H3

InChI Key

SOKRJYILBKTRHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)OC(C)C

Origin of Product

United States

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